N-1-naphthalenyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide
Overview
Description
N-1-naphthalenyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines a naphthalene ring, a thiazine ring, and a benzimidazole ring, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-naphthalenyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a naphthalenyl-substituted benzimidazole with a thiazine derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-1-naphthalenyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-1-naphthalenyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound has shown promise in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-1-naphthalenyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering signaling cascades that lead to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)-4H-[1,3]benzothiazin-2-amines: These compounds share a similar thiazine-benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
4’-(2,4-Dichlorophenyl)-1’-methyl-2,3,2’‘,3’‘-tetra-hydro-1 H-indole-3-spiro-2’-pyrrolidine-3’-spiro-2’-(1,3-benzimidazo[2,1-b]thiazole)-2,3’'-dione: This compound features a similar benzimidazole-thiazole structure but with additional fused rings, resulting in distinct reactivity and applications.
Uniqueness
N-1-naphthalenyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide stands out due to its unique combination of a naphthalene ring, a thiazine ring, and a benzimidazole ring. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-naphthalen-1-yl-4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-19-12-18(27-21-23-16-9-3-4-11-17(16)24(19)21)20(26)22-15-10-5-7-13-6-1-2-8-14(13)15/h1-12H,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAXAHMEQSUFCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=O)N4C5=CC=CC=C5N=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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